1421587-41-8 vs. (E)-3-(Furan-2-yl)-N-p-tolyl-acrylamide: Pharmacological Activity Benchmarking
(E)-3-(Furan-2-yl)-N-p-tolyl-acrylamide, a structurally related furan-acrylamide with a p-tolyl group in place of the 3-(trifluoromethyl)phenoxy-but-2-yn-1-yl tail, has been pharmacologically characterized as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor and demonstrated antinociceptive activity in a mouse chronic constriction injury model [1]. This analog potentiates ACh-elicited α7 currents with an EC50 of 1.9 ± 0.3 µM and reduces mechanical allodynia with an ED50 of 3 mg/kg (i.p.) [1]. The target compound 1421587-41-8 has not been directly tested in the same assays; however, its extended alkyne-linked 3-(trifluoromethyl)phenoxy substituent is predicted to increase lipophilicity (XLogP3 3.3 vs. computed ~2.3 for the p-tolyl analog) and introduce additional hydrogen-bond acceptor sites, which may alter receptor subtype selectivity, blood-brain barrier penetration, and metabolic clearance relative to the p-tolyl comparator [2].
| Evidence Dimension | α7 nAChR PAM potency (EC50) / In vivo antinociceptive efficacy (ED50) |
|---|---|
| Target Compound Data | No direct data; predicted higher lipophilicity (XLogP3 3.3) and additional H-bond acceptors [2] |
| Comparator Or Baseline | (E)-3-(Furan-2-yl)-N-p-tolyl-acrylamide: EC50 = 1.9 ± 0.3 µM; ED50 = 3 mg/kg (i.p.) [1] |
| Quantified Difference | Not measurable; structurally distinct tail group prevents direct potency comparison |
| Conditions | Xenopus oocyte two-electrode voltage clamp (α7 nAChR); mouse CCI model (ip administration) [1] |
Why This Matters
This comparator establishes a functional baseline for the furan-acrylamide chemotype; selection of 1421587-41-8 should be driven by hypotheses regarding enhanced receptor subtype selectivity or improved CNS pharmacokinetics conferred by the 3-CF3-phenoxy-alkyne tail.
- [1] Arias HR, De Rosa MJ, Bergé I, Feuerbach D, Bouzat C. (E)-3-Furan-2-yl-N-p-tolyl-acrylamide and its Derivative DM489 Decrease Neuropathic Pain in Mice Predominantly by α7 Nicotinic Acetylcholine Receptor Potentiation. ACS Chem Neurosci. 2020;11(17):2681-2692. View Source
- [2] PubChem Compound Summary for CID 71802987, (E)-3-(furan-2-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acrylamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71802987 (accessed 2026-05-09). View Source
